3-(异丁酰氨基)-N-(3-甲氧基丙基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of benzamide derivatives often involves methods such as the Bischler-Napieralski reaction, which has been utilized for creating compounds with potential neuroleptic activity. For example, compounds designed as potential neuroleptics were synthesized and evaluated for their inhibitory effects, showing a good correlation between structure and activity (Iwanami et al., 1981). Additionally, the Rhodium(III)-catalyzed redox-neutral 1,1-cyclization of N-Methoxy benzamides with maleimides via C-H/N-H/N-O activation provides a pathway for synthesizing isoindolinone spirosuccinimides, highlighting the diverse methods available for constructing benzamide derivatives (B. Ramesh et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated through techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed both experimentally and theoretically, revealing its crystallization in a triclinic system and providing insights into its electronic properties and chemical reactivity (S. Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to a variety of functional groups and structures, offering insights into their reactivity and potential applications. The oxidative cycloaddition of benzamides and alkynes, for example, has been developed using Rh(III) catalysts, leading to the formation of isoquinolones in good yield (T. Hyster & T. Rovis, 2010). Such reactions highlight the versatility of benzamide derivatives in synthetic chemistry.

科学研究应用

代谢和生物监测

已研究过丙烯酰胺等苯甲酰胺衍生物在人体中的代谢及其形成血红蛋白加合物的可能性,而血红蛋白加合物可以用作接触的生物标志物。例如,与苯甲酰胺在结构上相关的化合物丙烯酰胺的代谢涉及与谷胱甘肽的结合和氧化形成甘氨酰胺,从而形成尿液中可检测到的特定代谢物。这对通过生物监测技术监测此类化合物的职业或饮食接触具有影响(Fennell 等人,2005 年;Hartmann 等人,2009 年)。

诊断影像

已探索将某些苯甲酰胺衍生物用作诊断影像的放射性配体。例如,已研究 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺 (P-(123)I-MBA) 在通过优先结合癌细胞上过表达的 sigma 受体来可视化人原发性乳腺肿瘤的潜力。这表明在开发癌症的新型诊断影像剂中使用结构相关的苯甲酰胺化合物具有潜在的应用(Caveliers 等人,2002 年)。

治疗剂

苯甲酰胺衍生物的研究扩展到它们的潜在治疗用途,特别是在神经病学和肿瘤学方面。例如,放射性标记的苯甲酰胺已被用于检测黑色素瘤转移,利用它们与黑色素或特定受体的相互作用。这突显了苯甲酰胺衍生物在开发针对黑色素瘤和其他癌症的靶向疗法或诊断工具方面的潜力(Maffioli 等人,1994 年)。

属性

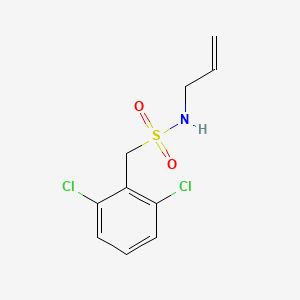

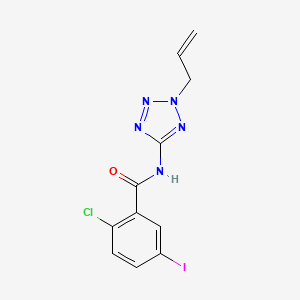

IUPAC Name |

N-(3-methoxypropyl)-3-(2-methylpropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11(2)14(18)17-13-7-4-6-12(10-13)15(19)16-8-5-9-20-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCFWCLEEJTYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)

![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)

![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)

![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)

![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)

![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)

![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)

![N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4585920.png)